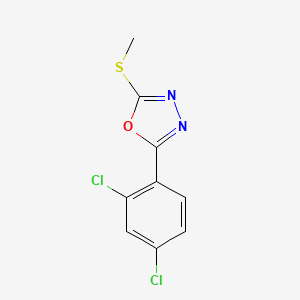

2-(2,4-dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole

Overview

Description

The 1,3,4-oxadiazole derivatives, including 2-(2,4-dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole, are compounds of significant interest due to their diverse biological activities and applications in various fields of chemistry and materials science. These compounds have been studied for their optoelectronic properties, indicating potential uses in electronic devices and as part of luminescent materials (Wang et al., 2006).

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves high-yield strategies, including the reaction of hydrazides with carboxylic acids or their derivatives under various conditions. Notably, novel methods have been developed for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, showcasing the versatility and adaptability of synthetic approaches for these compounds (Ramazani & Rezaei, 2010).

Molecular Structure Analysis

Molecular structure characterization of 1,3,4-oxadiazole derivatives, including X-ray diffraction and density functional theory (DFT) studies, supports the understanding of their stability, molecular interactions, and spatial configuration. These studies provide insights into how these molecules assemble in the solid state and their electronic structures (Şahin et al., 2012).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives undergo various chemical reactions, contributing to their versatile applications. For instance, they can participate in reactions leading to the formation of novel compounds with potentially enhanced or specialized properties. These reactions and the properties of the resulting compounds are critical for their applications in medicinal chemistry and materials science.

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, including melting points, solubility, and stability, are crucial for their practical applications. Their stability under different conditions and their luminescent properties are particularly important for their use in electronic devices and as luminescent materials (Kaminorz et al., 2000).

Scientific Research Applications

Antifungal Properties and Chitinase Inhibition

- Bioactivity and Mechanism : Compounds with 2-(2,4-dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole/thiadiazole structure exhibit significant antifungal activity. For example, specific derivatives showed inhibitory effects on fungal growth and can act as chitinase inhibitors, an enzyme essential for fungal pathogens (Xu et al., 2011).

Synthesis and Antifungal Activity

- Derivative Synthesis : The synthesis of derivatives like aroyl hydrazones and 2,5‐disubstituted‐1,3,4‐oxadiazoles from 2,4-dichlorobenzoylhydrazine has been explored. These compounds demonstrate fungitoxic properties against specific fungi strains (Dutta, Goswami, & Kataky, 1986).

Fungicidal Agents

- Fungicidal Efficacy : Various substituted 1,3,4-oxadiazole derivatives have been synthesized and tested for fungicidal properties, showing significant activity against organisms like Curvularia verruciformis and Alternaria tenuis (Goswami, Kataky, Baruah, & Nath, 1984).

Luminescent Materials

- Optical and Electrical Properties : Substituted 1,3,4-oxadiazoles, including the dichlorophenyl variant, have been investigated as luminescent materials in LEDs, showing efficient blue and green emission, which is crucial for applications like organic light-emitting diodes (OLEDs) (Kaminorz, Schulz, & Brehmer, 2000).

Green Synthesis Methods

- Eco-friendly Synthesis : Research has focused on developing green synthetic methods for preparing 2-aryl-1,3,4-oxadiazoles, including water-based reaction mediums and energy-efficient processes (Zhu, Zou, Shao, & Li, 2015).

Soil Degradation Studies

- Environmental Impact : The degradation of related pesticides in soils has been studied, showing that soil pH is a key factor in the degradation process (Huang An-xian, 2015).

Antimicrobial Evaluation

- Antimicrobial Activity : Novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles were synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing effectiveness against various microbial strains (Sindhu, Singh, Khurana, Sharma, & Aneja, 2013).

Cytotoxicity and Tubulin Inhibition

- Cytotoxic Agents and Tubulin Inhibition : Certain 1,3,4-oxadiazole analogues have been identified as potent cytotoxic agents and tubulin inhibitors, offering potential in cancer therapy (Ahsan et al., 2017).

properties

IUPAC Name |

2-(2,4-dichlorophenyl)-5-methylsulfanyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2OS/c1-15-9-13-12-8(14-9)6-3-2-5(10)4-7(6)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKJKVZWTPIOKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

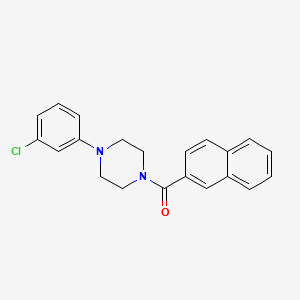

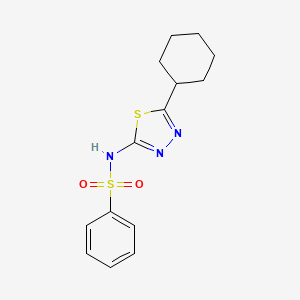

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5652147.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-pyridin-4-ylacetamide](/img/structure/B5652155.png)

![4-ethyl-5-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5652164.png)

![(4S)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5652174.png)

![rel-(1S,6R)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5652190.png)

![N~1~-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-N~2~-isopropylglycinamide](/img/structure/B5652191.png)

![4-methyl-1-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2(1H)-quinolinone](/img/structure/B5652198.png)

![(3R*,4S*)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5652231.png)

![3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5652238.png)